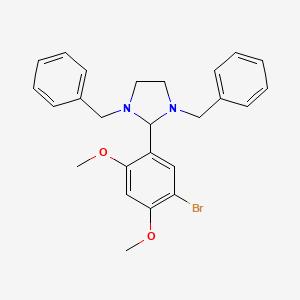![molecular formula C17H21N5O3 B2953131 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 505051-12-7](/img/structure/B2953131.png)
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as Caffeine-HPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of caffeine, a widely consumed stimulant, and has been found to exhibit enhanced pharmacological properties compared to caffeine.
作用機序
The mechanism of action of 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in an increase in the levels of cAMP and cGMP, which are important second messengers involved in various cellular processes. 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to modulate the activity of ion channels, such as calcium and potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to exhibit several biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, memory retention, and locomotor activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Furthermore, 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its high purity, enhanced pharmacological properties compared to caffeine, and its potential therapeutic applications. However, the limitations include the lack of knowledge regarding its mechanism of action and potential side effects, which may hinder its clinical translation.
将来の方向性
There are several future directions for the research on 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, clinical trials are needed to evaluate its safety and efficacy in humans. Thirdly, studies are needed to explore its potential therapeutic applications in various fields, such as neurology, cancer research, and inflammation. Finally, studies are needed to develop new synthetic methods for 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione to improve its yield and purity.
合成法
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized from caffeine by reacting it with 3-(chloropropyl)amine hydrochloride, followed by the addition of 3-methylbenzylamine and sodium hydride. The resulting product is purified by column chromatography to obtain pure 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. This synthetic method has been reported to yield a high purity of 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, making it suitable for further research applications.
科学的研究の応用
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been found to enhance cognitive function and memory retention in animal models. In cancer research, it has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-5-3-6-12(9-11)10-22-13-14(19-16(22)18-7-4-8-23)21(2)17(25)20-15(13)24/h3,5-6,9,23H,4,7-8,10H2,1-2H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUMYKOCPRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-8-[(3-hydroxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

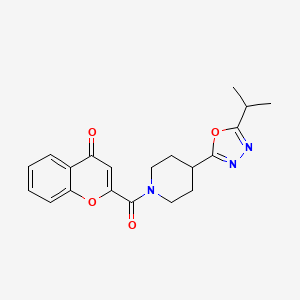
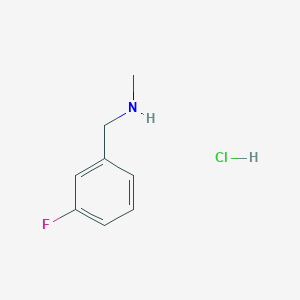


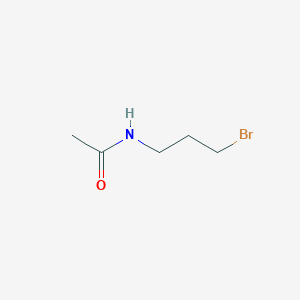
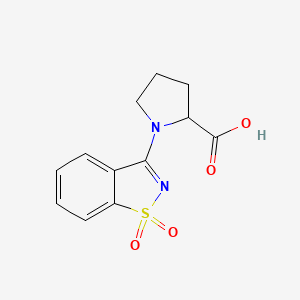
![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)
![4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2953062.png)
![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)
![3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2953066.png)
![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)


